molecular formula C3H4N2OS B146126 Pseudothiohydantoin CAS No. 556-90-1

Pseudothiohydantoin

Cat. No. B146126
CAS RN: 556-90-1
M. Wt: 116.14 g/mol
InChI Key: HYMJHROUVPWYNQ-UHFFFAOYSA-N
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Description

Pseudothiohydantoin Description

Pseudothiohydantoins are a class of compounds related to thiohydantoins, which are sulfur analogs of hydantoins. These compounds have been studied for various applications, including their biological activity and potential use in the synthesis of amino acids and other organic compounds.

Synthesis Analysis

The synthesis of pseudothiohydantoins can be achieved through different methods. One approach involves the reaction of [e]-fused 1H-pyrrole-2,3-diones with thioureas, leading to the formation of spiro pseudothiohydantoin derivatives . Another method includes the reaction of 1-aminocycloalkanecarboxylic acids with thiourea or the hydrolysis of spirodithiohydantoins with barium hydroxide to yield spirothiohydantoins . Additionally, the synthesis of spirothiohydantoin analogs of hydantocidin has been described, where the key step involves spirothiohydantoin ring formation through an iminophosphorane intermediate .

Molecular Structure Analysis

The molecular structure of pseudothiohydantoins is characterized by a spiro-fused system, where the thiohydantoin moiety is fused to another ring, such as a pyrrole-2-one fragment . The structure of these compounds has been confirmed using various spectroscopic methods, including 1H and 13C NMR, IR, and MS .

Chemical Reactions Analysis

Pseudothiohydantoins can undergo rearrangements, such as the pseudothiohydantoin–thiohydantoin rearrangement . They can also participate in the synthesis of amino acids, as demonstrated by the conversion of 5-substituted hydantoins to the corresponding L-amino acids by Pseudomonas sp. . Moreover, the racemization of hydantoins to produce D-amino acids has been studied, highlighting the role of pseudothiohydantoins in asymmetric synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pseudothiohydantoins are influenced by their molecular structure. For instance, the presence of a spiro-fused pyrrole-2-one fragment can impart pharmacologically valuable properties . The herbicidal activity of spirothiohydantoin derivatives has been evaluated, with some compounds showing comparable or even superior activity to natural compounds . The properties of these compounds can be tailored by modifying their molecular structure, which can affect their biological activity and potential applications in material science and organic synthesis.

Scientific Research Applications

1. Drug Discovery and Biological Activities

Pseudothiohydantoin, along with related heterocyclic compounds like rhodanines and thiazolidine-2,4-diones, plays a significant role in drug discovery. These compounds have been associated with a range of pharmacological activities. For instance, 5-Arylidenerhodanines are identified as potent hits against various targets, and the chemical derivatization of the rhodanine ring in these compounds leads to potent and selective modulators of enzymes or receptors with diverse mechanisms of action (Tomašič & Mašič, 2009).

2. Structural and Chemical Properties

Studies on the structure of pseudothiohydantoin have revealed that it exists in an amino form in both the crystalline state and in solutions. This form features partially double nitrogen-carbon bonds and can undergo autoassociation to form dimers in specific solvents, indicating complex chemical behavior important for pharmaceutical applications (Ramsh, Smorygo, & Ginak, 1984).

3. Cancer Research

Pseudothiohydantoin derivatives have been investigated for their potential role in cancer therapy. Studies on N-tert-butyl substituted 2-aminothiazol-4(5H)-one (a pseudothiohydantoin derivative) have highlighted its inhibitory activity against specific enzymes involved in neoplastic cell differentiation and proliferation. This suggests its potential as a target in anti-cancer therapy (Kupczyk et al., 2021).

4. Analytical Chemistry Applications

Pseudothiohydantoin and its derivatives have applications in analytical chemistry, particularly in interactions with noble metals. This is crucial in developing analytical methods and reagents for metal detection and quantification (Savvin & Gur'eva, 1987).

5. Synthesis and Pharmacological Value

The synthesis of pseudothiohydantoin derivatives, such as spiro-fused compounds, is an area of active research. These compounds are significant due to their pharmacological value, with potential applications in various therapeutic areas (Kobelev et al., 2019).

Safety And Hazards

Pseudothiohydantoin is classified as an irritant . Safety measures include avoiding contact with skin and eyes . In case of accidental release, it is advised to avoid dust formation and inhalation of vapors, mist, or gas .

properties

IUPAC Name

2-amino-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c4-3-5-2(6)1-7-3/h1H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMJHROUVPWYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4(5H)-Thiazolone, 2-amino-

CAS RN

556-90-1
Record name Pseudothiohydantoin
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URL https://commonchemistry.cas.org/detail?cas_rn=556-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imino-4-thiazolidinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45956
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Record name 2-Imino-4-thiazolidinone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2858
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4(5H)-Thiazolone, 2-amino-
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Record name Pseudothiohydantoin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
321
Citations
MM Chowdhry, DMP Mingos, AJP White… - Journal of the Chemical …, 2000 - pubs.rsc.org
A series of six potentially bidentate ligands composed of 5-membered heterocyclic rings with methylenepyridyl substituents are described. These molecules are potentially bifunctional, …
Number of citations: 63 pubs.rsc.org
D Kupczyk, R Studzińska, S Baumgart, R Bilski… - Molecules, 2021 - mdpi.com
Tumors are currently more and more common all over the world; hence, attempts are being made to explain the biochemical processes underlying their development. The search for …
Number of citations: 6 www.mdpi.com
PP Singh, UP Shukla… - Australian Journal of …, 1976 - CSIRO Publishing
… pthn Complexes of this ligand and its isomer pseudothiohydantoin (pthn) have been prepared with certain cobalt and nickel salts. These complexes have been studied with the main …
Number of citations: 14 www.publish.csiro.au
AA Fedorchuk, Y Slyvka, V Kinzhybalo… - Journal of …, 2019 - Taylor & Francis
The present work is directed towards preparation by means of alternating current electrochemical synthesis, structural, and optical property characterization of Cu(I) π-coordination …
Number of citations: 7 www.tandfonline.com
MM Chowdhry, DMP Mingos, AJP White… - Journal of the Chemical …, 2000 - pubs.rsc.org
… 1) confirms the Z configuration of the ligand and shows the molecule to adopt a near planar geometry for the pyridine and the pseudothiohydantoin rings (there is a torsional twist of ca. 9 …
Number of citations: 7 pubs.rsc.org
PJ Steel, JAM Guard - Acta Crystallographica Section C: Crystal …, 1994 - scripts.iucr.org
The structure of 2-aminothiazol-4 (5H)-one, C3H4N2OS, has been redetermined at 128 K. This compound is shown to exist as the amino tautomer rather than the previously reported …
Number of citations: 13 scripts.iucr.org
M Sun, SM Ramsh, VN Plotkin… - Russian Journal of …, 2011 - researchgate.net
… Typically, the reaction of pseudothiohydantoin I or its derivatives with carbonyl compounds proceeds as a crotonic condensation in the 5 position of the heterocycle to form …
Number of citations: 5 www.researchgate.net
V Enchev, M Rogojerov, S Angelova… - Bulgarian chemical …, 2005 - researchgate.net
… the crystal structure of pseudothiohydantoin at 128 K and showed … and in water solutions pseudothiohydantoin exists as amino … IR spectra of pseudothiohydantoin are compared in an …
Number of citations: 1 www.researchgate.net
PP Singh, UP Shukla - Inorganica Chimica Acta, 1973 - Elsevier
Nickel halide and perchlorate complexes (NiX 2 . 4L). (X = Cl, Br, I, ClO 4 and L = pseudothiohydantoin) have been prepared and characterized. Nickel bromide forms both cis and …
Number of citations: 2 www.sciencedirect.com
J Zhou - Chinese Journal of Organic Chemistry, 2009 - sioc-journal.cn
A series of 5-benzylidene pseudothiohydantoin derivatives were synthesized by the cross aldol condensation of benzaldehydes with pseudothiohydantoin in sodium acetate/acetic acid …
Number of citations: 2 sioc-journal.cn

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